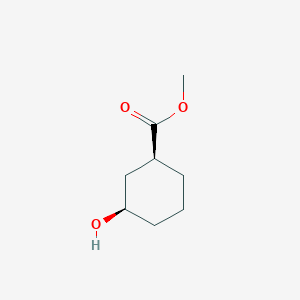

Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate

カタログ番号 B2805969

CAS番号:

149055-86-7

分子量: 158.197

InChIキー: OXQRLBFDJMSRMM-NKWVEPMBSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Molecular Structure Analysis

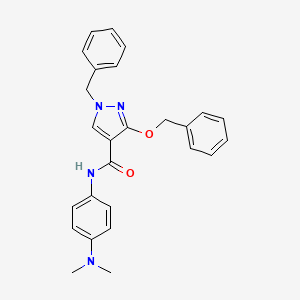

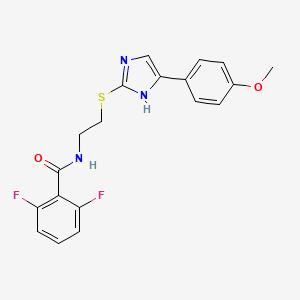

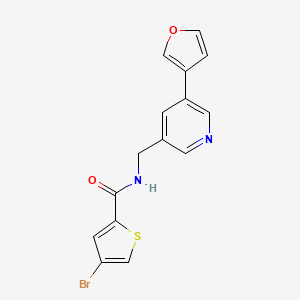

The molecular structure of “Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate” can be deduced from its name. It likely consists of a cyclohexane ring, which is a six-membered carbon ring. The (1s,3r) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Specifically, it has a hydroxyl group (OH) and a carboxylate group (COO-) attached to the 1st and 3rd carbons of the cyclohexane ring, respectively .科学的研究の応用

Synthesis and Chemical Reactions

- Chemical Transformations : Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate has been prepared from methyl cyclohexa-2,5-diene-1-carboxylate and subjected to dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions, demonstrating its versatility as a chemical intermediate (Sirat, Thomas, & Tyrrell, 1979).

- Conformational Studies : The Raman spectrum investigation of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates revealed the presence of conversion isomers, highlighting the compound's structural diversity and potential for further chemical manipulation (Batuev et al., 1959).

- Enzymatic Reduction : Screening of carbonyl reductases identified enzymes capable of catalyzing the desymmetric reduction of 1,3-cyclohexanediones to produce chiral 3-hydroxycyclohexane-1-ones with excellent enantio- and diastereoselectivity, useful in synthesizing bioactive compounds and natural products (Zhu et al., 2021).

Applications in Synthesis

- Stereochemical Control : Research on bromination, epoxidation, and ring-opening reactions of methyl 3-cyclohexene-1-carboxylate derivatives provided insights into stereochemical outcomes essential for designing stereoselective synthetic routes (Bellucci, Marioni, & Marsili, 1972).

- Dirhodium(II)-Catalyzed Reactions : Investigations into the dirhodium(II)-catalyzed C-H insertion reaction of diazo compounds showed the synthesis of functionalized cyclopentanes, demonstrating the method's utility in constructing complex molecular frameworks (Yakura et al., 1999).

Advanced Organic Synthesis

- Photochemical Additions : Studies on the photo-induced addition of acetic acid to cyclohexene derivatives underlined the potential of using light to mediate chemical reactions, opening pathways to novel organic transformations (Leong et al., 1973).

特性

IUPAC Name |

methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQRLBFDJMSRMM-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

3-oxo-1-cyclohexanecarboxylic acid methyl ester (1.1 g, 7.04 mmol) was dissolved in methanol (25 ml) and cooled to 0° C. under N2. Sodium borohydride (0.550 g, 14.54 mmol) was added in portions and the resulting solution stirred at 0° C. for 2 h. The solution was then diluted by the dropwise addition of water, followed by EtOAc (100 mL). The aqueous phase was separated and extracted with EtOAc (2×50 ml). The combined organic layers were washed with brine, dried over sodium sulphate, and concentrated in vacuo to give the title compound. TLC: 40% EtOAc/hexanes, high Rf: 0.4, low Rf: 0.3.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)

![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)

![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol](/img/structure/B2805904.png)